molecular formula C10H8FNO3 B1456291 Methyl 2-cyano-4-fluoro-5-methoxybenzoate CAS No. 1007455-23-3

Methyl 2-cyano-4-fluoro-5-methoxybenzoate

Cat. No. B1456291
CAS RN: 1007455-23-3
M. Wt: 209.17 g/mol
InChI Key: BCLPGYZAAGVJHL-UHFFFAOYSA-N
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Description

“Methyl 2-cyano-4-fluoro-5-methoxybenzoate” is a benzoate ester. It has a molecular weight of 209.18 . The IUPAC name for this compound is “methyl 2-cyano-4-fluoro-5-methoxybenzoate” and its InChI code is "1S/C10H8FNO3/c1-14-9-4-7 (10 (13)15-2)6 (5-12)3-8 (9)11/h3-4H,1-2H3" .


Molecular Structure Analysis

The molecular structure of “Methyl 2-cyano-4-fluoro-5-methoxybenzoate” is represented by the formula C10H8FNO3 . The InChI key for this compound is BCLPGYZAAGVJHL-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“Methyl 2-cyano-4-fluoro-5-methoxybenzoate” is a solid with a melting point of 100 - 102 degrees Celsius .

Scientific Research Applications

Pharmaceutical Research

Methyl 2-cyano-4-fluoro-5-methoxybenzoate: is utilized in pharmaceutical research as an intermediate for the synthesis of complex molecules. Its cyano and ester functional groups make it a versatile precursor for various pharmacologically active compounds. For instance, it can be used to develop kinase inhibitors, which are crucial in cancer treatment as they can regulate cell growth and proliferation .

Organic Synthesis

In organic chemistry, this compound serves as a building block for the synthesis of a wide range of organic molecules. Its reactivity allows for the formation of carbon-carbon and carbon-nitrogen bonds, facilitating the creation of heterocyclic compounds that are prevalent in many drugs and agrochemicals .

Material Science

The compound’s properties are significant in material science, particularly in the development of novel materials with specific electronic or photonic characteristics. It can be used to modify surface properties or to create new polymeric materials with potential applications in electronics or coatings .

Analytical Chemistry

Methyl 2-cyano-4-fluoro-5-methoxybenzoate: can be used as a standard or reference compound in analytical methods such as chromatography or mass spectrometry. Its unique structure allows for its use in method development and calibration for the detection of similar compounds .

Biochemistry

In biochemistry, this compound may be involved in the study of enzyme-catalyzed reactions where the cyano group can act as a mimic for the transition state of a substrate, thus helping in understanding enzyme mechanisms or in the design of enzyme inhibitors .

Environmental Research

Environmental scientists might explore the degradation pathways and environmental fate of Methyl 2-cyano-4-fluoro-5-methoxybenzoate . This can provide insights into the compound’s impact on ecosystems and its potential accumulation or transformation in the environment .

Safety and Toxicology

Research into the safety profile and toxicological effects of this compound is crucial. Understanding its interaction with biological systems, potential cytotoxicity, and metabolism can inform safe handling practices and risk assessments .

Chemical Education

Lastly, due to its structural complexity and reactivity, Methyl 2-cyano-4-fluoro-5-methoxybenzoate can be used as a teaching tool in chemical education to demonstrate various organic reactions and synthetic strategies .

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H312, and H332 . The precautionary statements associated with it are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

methyl 2-cyano-4-fluoro-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO3/c1-14-9-4-7(10(13)15-2)6(5-12)3-8(9)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLPGYZAAGVJHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90735172
Record name Methyl 2-cyano-4-fluoro-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-cyano-4-fluoro-5-methoxybenzoate

CAS RN

1007455-23-3
Record name Benzoic acid, 2-cyano-4-fluoro-5-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1007455-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-cyano-4-fluoro-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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